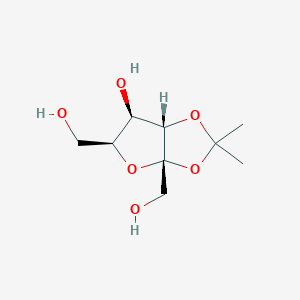

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Description

BenchChem offers high-quality alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-7-6(12)5(3-10)13-9(7,4-11)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVCILZWWPKOLD-XQXXSGGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2(O1)CO)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)CO)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938858 | |

| Record name | 2,3-O-(1-Methylethylidene)hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17682-71-2 | |

| Record name | 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017682712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-O-(1-Methylethylidene)hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, a key derivative of L-sorbose, serves as a cornerstone in synthetic carbohydrate chemistry. While its most prominent role is as a crucial intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C), its utility extends far beyond this singular application. This molecule, often referred to by its common name 2,3-O-isopropylidene-α-L-sorbofuranose, is a versatile chiral building block and a valuable tool in glycobiology and the development of novel therapeutics. The strategic placement of the isopropylidene (acetonide) protecting group on the 2- and 3-hydroxyl positions of the sorbofuranose ring masks these reactive sites, allowing for selective chemical transformations at other positions. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is paramount for its effective use in synthesis and analysis. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆O₆ | |

| Molecular Weight | 220.22 g/mol | |

| CAS Number | 17682-71-2 | |

| Appearance | Typically a white to off-white crystalline powder | |

| Melting Point | Varies depending on purity, generally in the range of 70-80°C | |

| Solubility | Soluble in acetone and methanol |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

¹H NMR: Expect to see characteristic signals for the two methyl groups of the isopropylidene moiety, appearing as singlets. The protons on the furanose ring and the hydroxymethyl groups will exhibit complex splitting patterns.

-

¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, including the quaternary carbon of the isopropylidene group and the carbons of the sorbofuranose backbone.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the free hydroxyl groups.

-

Strong C-O stretching bands will be observed in the fingerprint region (around 1000-1200 cm⁻¹).

-

The presence of the isopropylidene group will be indicated by characteristic C-H bending vibrations.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum may show a molecular ion peak ([M]⁺) at m/z 220, along with fragmentation patterns characteristic of the loss of methyl groups or parts of the furanose ring.

-

Synthesis and Mechanistic Insights

The most common and industrially significant method for the synthesis of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is the acid-catalyzed acetonation of L-sorbose. This reaction is a classic example of the formation of a cyclic acetal, which serves as a protecting group for diols.

Reaction Principle:

The reaction involves the treatment of L-sorbose with acetone in the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of L-sorbose. The reaction proceeds through a hemiacetal intermediate to form the stable five-membered 1,3-dioxolane ring.

Causality Behind Experimental Choices:

-

Choice of Catalyst: A variety of acid catalysts can be employed, including oleum, concentrated sulfuric acid, and antimony pentafluoride. The choice of catalyst often depends on the desired reaction rate, yield, and scale of the synthesis. Stronger acids like oleum can lead to faster reaction times but may also promote side reactions and charring if not carefully controlled.

-

Temperature Control: The temperature of the reaction is a critical parameter. Initiating the reaction at low temperatures (e.g., -15°C) and gradually increasing it allows for better control over the exothermic reaction and minimizes the formation of byproducts such as mesityl oxide (from the self-condensation of acetone).

-

Water Removal: The formation of the acetal is a reversible reaction that produces water as a byproduct. To drive the equilibrium towards the product, it is essential to remove water from the reaction mixture. This can be achieved by using a dehydrating agent, such as anhydrous copper(II) sulfate, or by azeotropic distillation. Some patented methods describe continuously removing the generated water to improve yield.

Experimental Workflow: Synthesis of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Caption: A generalized workflow for the synthesis of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

Purification and Analysis

Purification:

Following the reaction, the crude product is typically a mixture of the desired 2,3-monoacetone sorbose, the fully protected 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (diacetone-L-sorbose), and unreacted L-sorbose. The purification strategy aims to isolate the target mono-protected compound.

-

Extraction: After neutralization of the reaction mixture, the product is extracted from the aqueous layer using a suitable organic solvent.

-

Column Chromatography: For laboratory-scale preparations requiring high purity, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexane is commonly used to separate the components based on their polarity. The more polar mono-protected sorbose will elute after the less polar di-protected compound.

Purity Assessment:

The purity of the final product can be assessed using several analytical techniques:

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of the fractions from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

-

Spectroscopic Methods (NMR, IR): As described in the characterization section, these methods confirm the identity and purity of the compound.

Applications in Research and Drug Development

The utility of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is multifaceted, extending from large-scale industrial processes to intricate synthetic strategies in drug discovery.

Caption: Key application areas of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

1. Intermediate in Vitamin C Synthesis:

The Reichstein process, a cornerstone of industrial Vitamin C production, relies on the conversion of L-sorbose to 2-keto-L-gulonic acid. This is achieved via the diacetone-L-sorbose intermediate. While the topic compound is the mono-protected version, its formation is a key step in the overall process leading to the fully protected diacetone derivative which is then oxidized.

2. Chiral Building Block in Asymmetric Synthesis:

As a chiral molecule derived from a natural sugar, α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is an invaluable starting material for the synthesis of other complex, enantiomerically pure molecules. The defined stereochemistry of the furanose ring provides a scaffold for the construction of chiral centers with high stereoselectivity. Its utility as a chiral building block is a significant area of research in organic synthesis.

3. Glycobiology Research:

In the field of glycobiology, which studies the structure and function of sugars, this compound and its derivatives serve as important biochemical reagents. They are used to probe the interactions of carbohydrates with proteins and other biological molecules, and to synthesize complex oligosaccharides.

4. Drug Development and Formulation:

The incorporation of sugar moieties into drug molecules, a process known as glycosylation, can significantly improve their pharmacokinetic and pharmacodynamic properties. α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- can be used in the formulation of such glycosylated drugs to enhance their stability and bioavailability. Furthermore, its protected structure makes it a suitable precursor for the synthesis of modified nucleoside analogues, a class of compounds with significant antiviral and anticancer activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The fully protected di-isopropylidene derivative is noted to be hygroscopic, so it is prudent to protect this compound from moisture as well.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is a compound of significant industrial and academic importance. Its role as an intermediate in Vitamin C synthesis is well-established, but its value as a versatile chiral building block in asymmetric synthesis and as a tool in drug discovery and glycobiology continues to be explored. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional working in these fields. Future research will likely focus on expanding its applications in the synthesis of novel bioactive molecules and the development of more efficient and sustainable synthetic methodologies.

References

- Ovid. (n.d.). SYNTHESIS OF DIACETONE-L-SORBOSE.

- NC State University Libraries. (n.d.). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation.

- PrepChem.com. (n.d.). Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

- PrepChem.com. (n.d.). Synthesis of diacetone sorbose.

- PubChem. (n.d.). alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

- MedChemExpress. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose | Glycobiology.

- ChemicalBook. (2023, July 2). alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

- Google Patents. (n.d.). Method of producing diacetone sorbose.

- Orgasynth. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose.

- Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, 98% 5 g.

- Chem-Impex. (n.d.). 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose.

- MedChemExpress. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose | Glycobiology.

- NIST. (n.d.). α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)-.

- Chemistry LibreTexts. (2020, August 1). 8.4: Acetals and Ketals.

- (n.d.). chemistry of vitamin c structure of ascorbic acid.

- PMC. (n.d.). 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose.

- PubChem. (n.d.). alpha-L-Sorbofuranose.

- NIST. (n.d.). α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)-.

- CORTEX BIOCHEM. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose.

- PrepChem.com. (n.d.). Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

- Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, 98% 5 g | Buy Online.

- Loyola eCommons. (n.d.). The Synthesis of Chiral Building Blocks Using Beta-Hydroxy Sulfoxide Dianions.

- Sigma-Aldrich. (n.d.). Chiral building blocks.

- DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization.

- Chemical Society Reviews (RSC Publishing). (2022, May 4). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds.

- ResearchGate. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Reagents and conditions: a (i) PCC, DCM.

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

- (n.d.). SYNTHESIS OF A USEFUL CHIRAL BUILDING BLOCK, (S)-5- ACETOXY-2-PENTEN-4-OLIDE FROM D-GLUCOSE Ichiro ondar b, Makoto Shibagakiat.

Technical Guide: 2,3-O-Isopropylidene-α-L-Sorbofuranose

[1][2]

Executive Summary

2,3-O-Isopropylidene-α-L-sorbofuranose (CAS: 17682-71-2 ), often referred to as Monoacetone-L-sorbose , is a pivotal chiral building block in carbohydrate chemistry.[1][2] While its di-protected counterpart (2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose) serves as the primary intermediate in the industrial Reichstein process for Vitamin C production, the mono-derivative offers unique synthetic utility. By selectively protecting the C2 and C3 hydroxyls, it leaves the C1, C4, and C6 positions available for regioselective functionalization. This guide details the chemical identity, synthesis logic, selective hydrolysis protocols, and applications of this specific furanose derivative.

Part 1: Chemical Identity & Properties[4][5][6][7][8]

Core Identification

| Parameter | Detail |

| Chemical Name | 2,3-O-Isopropylidene-α-L-sorbofuranose |

| Common Name | Monoacetone-L-sorbose |

| CAS Number | 17682-71-2 |

| Molecular Formula | C |

| Molecular Weight | 220.22 g/mol |

| Stereochemistry | L-Configuration, α-Anomer |

| Ring System | Furanose (5-membered sugar ring) fused with 1,3-Dioxolane (5-membered acetal ring) |

Structural Significance

The molecule features a cis-fused bicyclic system. The isopropylidene group bridges the C2 (anomeric) and C3 positions.

-

Stability: The 2,3-acetal forms a stable 5-membered dioxolane ring.

-

Reactivity: The C1 (primary), C4 (secondary), and C6 (primary) hydroxyl groups remain free. This distinguishes it from the di-acetone derivative, where C4 and C6 are also protected.

Part 2: Synthesis & Mechanism

The synthesis of the mono-derivative is rarely direct. Direct ketalization of L-sorbose typically yields the thermodynamically favored 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Diacetone Sorbose). Consequently, the high-purity production of the mono-derivative relies on a negative protection strategy : synthesizing the di-derivative and then selectively hydrolyzing the less stable 4,6-acetal.

The Synthetic Pathway

-

Ketalization: L-Sorbose + Acetone

2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. -

Selective Hydrolysis: 2,3:4,6-Di-derivative

2,3-O-Isopropylidene-α-L-sorbofuranose.

Mechanistic Logic (Why Hydrolysis Works)

The selectivity is governed by ring strain and entropy:

-

2,3-Acetal: Forms a 5-membered dioxolane ring fused to the furanose. This cis-fusion is geometrically constrained and thermodynamically very stable.

-

4,6-Acetal: Forms a 6-membered dioxane ring bridging the side chain (C6) and the ring (C4).

-

Hydrolysis Kinetics: Under mild acidic conditions, the 6-membered 4,6-acetal hydrolyzes significantly faster than the 5-membered 2,3-acetal. This kinetic window allows for the quantitative isolation of the mono-protected species.

Figure 1: Synthetic flowchart distinguishing the Monoacetone pathway (Target) from the industrial Vitamin C route.

Part 3: Experimental Protocol

Protocol: Selective Hydrolysis of Diacetone Sorbose

Objective: Isolate high-purity 2,3-O-isopropylidene-α-L-sorbofuranose from the di-protected precursor.

Reagents:

-

Starting Material: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose (CAS 17682-70-1).[3]

-

Solvent: Acetic Acid (AcOH), Distilled Water.

-

Neutralization: Sodium Carbonate (Na

CO

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g of 2,3:4,6-di-O-isopropylidene-L-sorbose in 100 mL of 60% (v/v) aqueous acetic acid .

-

Reaction: Warm the solution to 40°C with gentle stirring.

-

Critical Control Point: Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (high R

) will disappear, and the product (lower R -

Duration: Typically 4–6 hours. Do not overheat (>60°C) or prolong unnecessarily, as the 2,3-acetal may eventually hydrolyze, degrading the scaffold back to L-sorbose.

-

-

Quenching: Once conversion is complete, cool the mixture to 0°C in an ice bath.

-

Neutralization: Carefully neutralize the acetic acid with solid Na

CO-

Note: Evaporation of acetic acid under reduced pressure (azeotrope with water/ethanol) is preferred before neutralization to minimize salt formation.

-

-

Extraction: Evaporate to dryness (if not done previously) and extract the residue with Ethyl Acetate or Acetone .

-

Purification: Recrystallize from an Ethyl Acetate/Petroleum Ether mixture.

-

Yield: Expect 70–85% of a white crystalline solid.

Characterization Criteria

To validate the structure, ensure the following spectral features:

| Technique | Observation | Interpretation |

| 1H NMR | Two singlets (approx. 1.3–1.5 ppm) | Corresponds to the two methyl groups of the single isopropylidene ring. (The di-derivative would show four methyl singlets). |

| 1H NMR | Absence of downfield shift at C4/C6 | Confirms removal of the 4,6-acetal. |

| IR Spectroscopy | Strong broad band ~3400 cm | Indicates presence of free hydroxyl groups (O-H stretch), absent or weak in the di-protected precursor. |

| X-Ray | Orthorhombic/Monoclinic | Confirms absolute configuration and crystal packing (Ref: Langer et al., 2009). |

Part 4: Applications in Drug Development[6]

While the di-derivative is the workhorse for Vitamin C, the mono-derivative (CAS 17682-71-2) is a precision tool for medicinal chemistry.

Chiral Scaffolding

The rigid bicyclic structure of 2,3-O-isopropylidene-L-sorbofuranose provides a fixed stereochemical template.

-

Nucleoside Analogs: The furanose ring mimics the ribose/deoxyribose sugar in nucleosides. The free C4 and C6 hydroxyls allow for the attachment of nucleobases or phosphate mimics.

-

Glycomimetics: Used to synthesize inhibitors of glycosidases or lectin binders where specific hydroxyl orientation is critical for binding affinity.

Regioselective Functionalization

Because the C1, C4, and C6 positions are chemically distinct (primary vs. secondary alcohols), they can be selectively manipulated:

-

C1-Functionalization: The primary alcohol at C1 is sterically less hindered than C4 but distinct from C6.

-

C6-Oxidation: Selective oxidation of the C6 primary alcohol (while protecting C1) can yield rare uronic acid derivatives.

References

-

Langer, V., Steiner, B., & Koós, M. (2009). 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and 2,3-O-isopropylidene-α-L-sorbofuranose. Acta Crystallographica Section C: Crystal Structure Communications, 65(4), o151-o154. Link

- Reichstein, T., & Grüssner, A. (1934).Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87233, alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.Link

-

Chem-Impex International. Product Specification: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. (Contextual data on the precursor).[1][4][5][6][7][8] Link

Sources

- 1. alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- | C9H16O6 | CID 87233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 17682-71-2: 2,3-O-(1-Methylethylidene)-α-L-sorbofurano… [cymitquimica.com]

- 3. J66190.03 [thermofisher.com]

- 4. 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Technical Monograph: 2,3-O-Isopropylidene- -L-sorbofuranose

Core Identity & Strategic Utility in Carbohydrate Chemistry

Executive Summary & Strategic Context

2,3-O-isopropylidene-

Unlike DAS, which has only one free hydroxyl group (C1-OH), the 2,3-mono-acetal retains three reactive hydroxyl centers (C1, C4, C6) while locking the furanose ring in a stable

Molecular Architecture & Identification

This compound is frequently confused with the di-acetal in commercial databases. The distinction is critical for experimental design.

| Feature | 2,3-O-Isopropylidene- | 2,3:4,6-Di-O-isopropylidene- |

| Abbreviation | MAS (Monoacetone Sorbose) | DAS (Diacetone Sorbose) |

| CAS Number | 17682-71-2 | 17682-70-1 |

| Formula | ||

| MW | 220.22 g/mol | 260.28 g/mol |

| Free Hydroxyls | 3 (C1-OH, C4-OH, C6-OH) | 1 (C1-OH) |

| Solubility | High (Water, Ethanol, Acetone) | Low in Water; High in Organic Solvents |

Stereochemical Configuration

The isopropylidene group bridges the O2 and O3 positions. Because C2 is the anomeric center, this protection locks the molecule into the

Physicochemical Profile

Physical State & Melting Point

Unlike the di-acetal, which forms robust needles (mp 77–79 °C), the mono-acetal is significantly more hygroscopic .

-

State: Typically isolated as a viscous, colorless syrup or a low-melting crystalline solid.

-

Melting Point: 55–65 °C (often depressed by moisture absorption).

-

Crystallinity: Confirmed via X-ray diffraction (Space group

), showing intermolecular hydrogen bonding networks absent in the di-acetal [1].

Solubility & Stability[5]

-

Solvent Compatibility: Highly soluble in polar protic solvents (Water, MeOH) due to the triol functionality.

-

Acid Stability: Labile. The 2,3-acetal is relatively stable compared to terminal acetals, but it will hydrolyze in aqueous acid (pH < 2) or with strong cation exchange resins, reverting to L-sorbose.

-

Base Stability: Stable. Can withstand basic conditions used for alkylation or esterification (e.g., NaH/DMF, Pyridine/Ac2O).

Validated Synthesis Protocol

Objective: Selective hydrolysis of the 4,6-acetal from DAS to yield MAS.

The direct condensation of sorbose with acetone yields the di-acetal kinetically. The mono-acetal is best produced via regioselective hydrolysis . The 4,6-acetal (bridging a secondary and primary alcohol) is kinetically more labile than the 2,3-spiro-acetal.

Step-by-Step Methodology

-

Precursor Preparation: Dissolve 50g L-sorbose in 700mL anhydrous acetone containing 20mL conc.

. Stir at -

Selective Hydrolysis:

-

Dissolve crude DAS in 60% aqueous acetic acid (10 mL/g).

-

Critical Control Point: Heat to exactly 40–45 °C . Do not exceed 50 °C to prevent loss of the 2,3-group.

-

Monitor reaction by TLC (Solvent: EtOAc/Hexane 3:1). DAS (

) will disappear; MAS (

-

-

Quenching: Once conversion is >95% (approx. 2–4 hours), cool to

and neutralize with solid -

Purification:

-

Evaporate solvents under reduced pressure (keep bath < 40 °C).

-

Extract residue with ethyl acetate (to remove unreacted DAS) and then ethanol/acetone (to extract MAS).

-

Optional: Column chromatography on silica gel (Eluent: 5% MeOH in DCM) yields pure syrup.

-

Chemical Reactivity & Applications

The 2,3-O-isopropylidene derivative serves as a gateway to rare sugar synthesis because it differentiates the hydroxyl groups.

Regioselective Oxidation (The Vitamin C Connection)

While DAS is the direct precursor for 2-KGA (via C1 oxidation), MAS allows for C6 oxidation .

-

C1 Oxidation: Yields 2-keto-L-gulonic acid derivatives (Vitamin C precursor).

-

C6 Oxidation: Yields L-sorbosonic acid , a rare sugar derivative.

Functionalization Logic

-

Primary OH (C1 & C6): Most reactive. Can be selectively tritylated or tosylated.

-

Secondary OH (C4): Less reactive, sterically hindered by the 2,3-acetal ring.

-

Differentiation: Reaction with 1 equivalent of Trityl Chloride (TrCl) selectively protects C6 and C1. Reaction with Tosyl Chloride often favors C1 and C6, yielding the 1,6-ditosyl derivative (used in nucleoside synthesis).

Visualization of Reaction Pathways[6]

The following diagram illustrates the synthesis of the mono-acetal and its divergent reactivity compared to the di-acetal.

Figure 1: Synthetic workflow showing the conversion of L-Sorbose to its acetal derivatives and their subsequent applications.

References

-

Langer, V., Steiner, B., & Koós, M. (2009).[2][3] 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and 2,3-O-isopropylidene-α-L-sorbofuranose. Acta Crystallographica Section C, 65(4), o151-o154.

-

Reichstein, T., & Grüssner, A. (1934). Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328.

-

PubChem.[1] alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- (Compound) . National Library of Medicine.

-

Boc Sciences. 2,3-O-isopropylidene-alpha-L-sorbofuranose Product Data .

Sources

- 1. alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- | C9H16O6 | CID 87233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- biological activity

2,3-O-(1-Methylethylidene)- -L-Sorbofuranose: A Strategic Scaffold in Medicinal Chemistry

Executive Summary & Chemical Identity

2,3-O-(1-Methylethylidene)-

This guide details the compound's structural utility, its role as an obligate precursor in the synthesis of glycosidase inhibitors like 1-Deoxynojirimycin (1-DNJ) , and the specific protocols required to isolate and utilize it effectively.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2,3-O-(1-Methylethylidene)- |

| Common Name | Monoacetone-L-sorbose |

| CAS Number | 17682-71-2 (Mono-protected) (Note: Distinct from 17682-70-1, which is the di-protected species) |

| Molecular Formula | |

| Molecular Weight | 220.22 g/mol |

| Key Structural Feature | Furanose ring constrained by a 2,3-O-isopropylidene ketal; free hydroxyls at C1, C4, and C6 allow regioselective functionalization. |

Biological Potential & Medicinal Applications[1][2][3]

While 2,3-O-(1-Methylethylidene)-

Synthesis of Glycosidase Inhibitors (Iminosugars)

The most profound biological application of this scaffold is in the synthesis of 1-Deoxynojirimycin (1-DNJ) and its N-alkylated derivatives (e.g., Miglustat, Miglitol).

-

Mechanism of Action: These derivatives mimic the oxocarbenium ion transition state of glycoside hydrolysis. By substituting the ring oxygen with nitrogen, they bind irreversibly or competitively to the active site of

-glucosidases and other glycosyl hydrolases. -

Therapeutic Relevance:

-

Type 2 Diabetes: Inhibition of intestinal

-glucosidases delays carbohydrate digestion, blunting postprandial glucose spikes (e.g., Miglitol). -

Lysosomal Storage Disorders: N-butyl-DNJ (Miglustat) acts as a substrate reduction therapy for Gaucher disease by inhibiting glucosylceramide synthase.

-

Antiviral Activity: Disruption of N-linked glycoprotein processing in the ER can inhibit the folding and secretion of viral envelope proteins (HIV, Hepatitis B/C).

-

Rare Sugar Synthesis

The mono-acetonide allows for the inversion of stereocenters at C4 or C5, facilitating the synthesis of "rare sugars" (e.g., L-tagatose, L-idose) which are being investigated for their low-calorie sweetener properties and potential to interfere with cancer cell metabolism (glycolysis inhibition).

Experimental Protocols

Protocol A: Synthesis of 2,3-O-(1-Methylethylidene)- -L-Sorbofuranose

Rationale: Direct acetonation of L-sorbose typically yields the kinetically favored 2,3:4,6-di-O-isopropylidene derivative. The mono-acetonide is best obtained via selective hydrolysis of the di-acetonide.

Reagents:

-

L-Sorbose (Starting Material)[1]

-

Acetone (Solvent/Reagent)

-

Sulfuric Acid (

) or Iodine ( -

Acetic Acid (

) or dilute HCl for hydrolysis

Step-by-Step Methodology:

-

Protection (Di-acetonide Formation):

-

Suspend L-sorbose (100 g) in anhydrous acetone (1 L).

-

Add concentrated

(5 mL) dropwise at 0°C. -

Stir at room temperature for 4–6 hours until the solution becomes clear (indicating consumption of L-sorbose).

-

Neutralize with

, filter, and concentrate to obtain crude 2,3:4,6-di-O-isopropylidene-

-

-

Selective Hydrolysis (The Critical Step):

-

Dissolve the crude di-acetonide in a mixture of Acetic Acid/Water (70:30 v/v) or dilute HCl (0.1 M).

-

Control: Stir at moderate temperature (40°C). Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:1).

-

Observation: The 4,6-acetal is more acid-labile than the 2,3-acetal. The reaction is stopped when the di-acetonide spot disappears, and the mono-acetonide spot is maximal. Prolonged reaction will hydrolyze the 2,3-acetal, reverting to L-sorbose.

-

Quench: Cool to 0°C and neutralize carefully with solid

.

-

-

Purification:

-

Extract with Ethyl Acetate (

mL). -

Dry over anhydrous

and concentrate. -

Recrystallize from Ethyl Acetate/Petroleum Ether to yield white crystalline 2,3-O-(1-Methylethylidene)-

-L-sorbofuranose. -

Validation: Melting Point ~96-98°C.

-NMR should show two methyl singlets (isopropylidene) and loss of the 4,6-protecting group signals.

-

Protocol B: Functionalization to 6-Amino-6-deoxy Intermediate

Rationale: This step introduces the nitrogen atom required for the iminosugar core.

-

Tosylation: React the mono-acetonide with p-Toluenesulfonyl chloride (TsCl) in Pyridine at 0°C. The primary hydroxyl at C6 is selectively tosylated over the secondary C4-OH due to steric hindrance.

-

Azide Displacement: React the 6-O-tosyl intermediate with Sodium Azide (

) in DMF at 80°C to yield 6-azido-6-deoxy-2,3-O-isopropylidene-L-sorbofuranose. -

Reduction: Hydrogenation (

) reduces the azide to an amine, setting the stage for intramolecular cyclization to the piperidine ring (1-DNJ core) upon deprotection.

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the chemical lineage from L-Sorbose to the bioactive Iminosugar, highlighting the strategic role of the mono-acetonide.

Caption: Synthetic lineage showing 2,3-O-(1-Methylethylidene)-

References

-

Langer, V., et al. (2009).[2][3] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1] Acta Crystallographica Section C, 65(4), o151-o154.[2][3] Link

-

Bayer Aktiengesellschaft. (1984). "Process for the production of known and new 6-amino-6-desoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives." U.S. Patent 4,429,117. Link

-

Nishimura, Y. (2002). "Synthesis of 1-deoxy-L-gulonojirimycin (L-guloDNJ) and 1-deoxy-D-talonojirimycin (D-taloDNJ)." Journal of Organic Chemistry, 67(9), 2905-2910. Link

-

PubChem. (2025).[4] "Compound Summary: alpha-L-Sorbofuranose." National Library of Medicine. Link

-

Sigma-Aldrich. (2025). "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose Product Sheet." (Used for physical property verification of the di-protected precursor). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-L-Sorbofuranose | C6H12O6 | CID 12306007 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Technical Guide: Spectroscopic Characterization of 2,3-O-isopropylidene- -L-sorbofuranose

Executive Summary

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 2,3-O-isopropylidene-

Unlike its precursor, 2,3:4,6-di-O-isopropylidene-

Part 1: Chemical Identity & Structural Logic

The stability and reactivity of 2,3-O-isopropylidene-

Structural Configuration

-

IUPAC Name: (3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol

-

Molecular Formula:

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Molecular Weight: 220.22 g/mol

-

Stereochemistry: The L-configuration is retained from the starting material, L-sorbose. The acetonide protection at the 2,3-position locks the sugar into the furanose form, as the pyranose form does not have the requisite cis-diol relationship for stable 5-membered acetal formation.

Key Physicochemical Properties

| Property | 2,3-O-isopropylidene- | 2,3:4,6-di-O-isopropylidene- |

| Physical State | Crystalline Solid | Crystalline Solid |

| Melting Point | ~145°C (Dec) | 77–79°C |

| Solubility | Water, Ethanol, Methanol | Acetone, Chloroform, Ether (Insoluble in Water) |

| Low (Polar) | High (Non-polar) |

Note: The solubility difference is the primary method for purification. The mono-derivative is water-soluble, whereas the di-derivative is not, allowing for extractive separation.

Part 2: Synthetic Pathway & Mechanism

The synthesis of the mono-acetonide is a thermodynamically controlled process. Direct acetalization of L-sorbose typically yields the di-acetonide (DAS) as the major product. The mono-acetonide is obtained via selective acid-catalyzed hydrolysis of the 4,6-acetal group, which is more labile than the 2,3-acetal.

Reaction Workflow (Graphviz Diagram)

Caption: Step-wise synthesis of 2,3-O-isopropylidene-L-sorbofuranose via selective hydrolysis of the di-acetonide intermediate.

Part 3: Comprehensive Spectroscopic Profile

Accurate characterization relies on distinguishing the mono from the di precursor. The most diagnostic features are the number of methyl signals in NMR and the presence of OH stretches in IR.

Nuclear Magnetic Resonance (NMR) Data

Solvent:

H NMR (400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Isopropylidene | 1.35, 1.48 | Singlets (2x) | 3H, 3H | Key Identifier: The Di derivative shows 4 methyl singlets. The Mono shows only 2 . |

| H-3 | 4.15 - 4.25 | Doublet ( | 1H | Coupled to H-4. |

| H-4 | 4.30 - 4.40 | Multiplet | 1H | Shifted downfield if acetylated. |

| H-5 | 3.80 - 3.90 | Multiplet | 1H | - |

| H-6a, H-6b | 3.65 - 3.75 | Multiplet | 2H | Free |

| H-1a, H-1b | 3.55 - 3.65 | Multiplet | 2H | Free |

C NMR (100 MHz)

| Carbon Environment | Chemical Shift ( | Diagnostic Note |

| C-2 (Anomeric) | 113.5 | Quaternary ketal carbon. |

| Isopropylidene | 112.0 | Quaternary acetal carbon. |

| C-3 | 85.5 | Ring carbon involved in acetal. |

| C-4, C-5 | 70.0 - 75.0 | Ring carbons (unprotected in Mono). |

| C-1, C-6 | 60.5 - 62.0 | Primary alcohol carbons ( |

| Methyls ( | 26.5, 27.0 | Two distinct methyl signals. |

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3300–3450

(Broad, Strong). Present in Mono, weak/absent in pure Di. -

C-H Stretch: 2900–2990

(Aliphatic). -

C-O Stretch: 1050–1150

(Characteristic of ethers/alcohols). -

Absence: No Carbonyl (C=O) peak around 1700

(confirms no open-chain keto form).

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

m/z. -

Sodium Adduct:

m/z (Commonly observed). -

Fragmentation: Loss of methyl group (

) is common for isopropylidene derivatives.

Part 4: Experimental Protocol (Hydrolysis of DAS)

This protocol describes the selective hydrolysis of 2,3:4,6-di-O-isopropylidene-

Reagents & Equipment[3]

-

Starting Material: 2,3:4,6-di-O-isopropylidene-

-L-sorbofuranose (DAS). -

Solvent: Water / Ethanol (70:30).

-

Catalyst: Dilute Hydrochloric Acid (0.5 M) or Acetic Acid (60%).

-

Monitoring: TLC Plates (Silica gel 60

), Stain: Anisaldehyde-Sulfuric Acid.

Step-by-Step Procedure

-

Dissolution: Dissolve 10.0 g of DAS in 50 mL of 60% acetic acid (or water/ethanol mix).

-

Hydrolysis: Heat the mixture to 40–50°C with stirring. Critical: Do not exceed 60°C to prevent hydrolysis of the 2,3-acetal (which leads back to L-sorbose).

-

Monitoring: Check TLC every 30 minutes.

-

DAS: High

(Non-polar). -

Mono: Low

(Polar). -

L-Sorbose: Baseline (Very polar).

-

-

Termination: Once the DAS spot disappears (approx. 2-4 hours), neutralize the solution immediately with Sodium Carbonate (

) to pH 7. -

Work-up:

-

Evaporate the solvent under reduced pressure to obtain a syrup.

-

Purification: Dissolve the residue in a minimum amount of hot ethyl acetate or ethanol. Cool to 4°C to induce crystallization.

-

Alternatively, extract unreacted DAS with hexane (the Mono will remain in the aqueous/polar phase).

-

Part 5: Quality Control & Impurity Profiling

The primary challenge in this synthesis is the "Goldilocks" hydrolysis—removing the 4,6-group without touching the 2,3-group.

Impurity Logic (Graphviz Diagram)

Caption: Critical process control points for purity management.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| 4 Methyl signals in NMR | Incomplete Hydrolysis (DAS present) | Extend reaction time or increase temp slightly. |

| No precipitate / Sticky syrup | Presence of water or L-sorbose | Azeotropic drying with toluene; recrystallize from dry EtOAc. |

| Low Yield | Over-hydrolysis to L-sorbose | Monitor pH strictly; quench reaction immediately upon TLC completion. |

References

-

Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta, 17(1), 311-328.

-

Langer, V., Steiner, B., & Koós, M. (2009).[1] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[2] Acta Crystallographica Section C, 65(4), o151-o154.[1]

-

PubChem. "alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- (Compound)." National Library of Medicine.

-

Cambridge Crystallographic Data Centre (CCDC). Entry 730100: Crystal structure of 2,3-O-isopropylidene-alpha-L-sorbofuranose.

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- solubility information

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of 2,3-O-(1-methylethylidene)- -L-Sorbofuranose[1]

Executive Summary

This technical guide provides an in-depth analysis of 2,3-O-(1-methylethylidene)-

This guide details the solvation thermodynamics required to isolate MAS with high purity, providing researchers with self-validating protocols for solubility determination and fractional extraction.[1]

Molecular Architecture & Solvation Physics[1]

To manipulate the solubility of MAS, one must understand the competition between its hydrophobic protecting group and its hydrophilic core.

The "Amphiphilic Switch"

The molecule consists of an L-sorbofuranose core locked in a hemiketal ring.[1]

-

Hydrophobic Domain: The 2,3-positions are protected by a 1-methylethylidene (isopropylidene) acetal ring.[1] This gem-dimethyl group creates a localized lipophilic region, disrupting the crystal lattice energy of the parent sugar and allowing solubility in polar organic solvents.[1]

-

Hydrophilic Domain: Crucially, the C1, C4, and C6 hydroxyl groups remain free .[1] These three -OH moieties act as potent hydrogen bond donors and acceptors.[1]

Thermodynamic Consequence: Unlike the fully protected 2,3:4,6-di-O-isopropylidene derivative (DAS), which is soluble in non-polar solvents (e.g., toluene, hexane), MAS retains significant water solubility due to its high Hydrogen Bond Donor (HBD) count.[1] However, it is sufficiently lipophilic to be extracted by medium-polarity solvents like Ethyl Acetate or n-Butanol, allowing for phase-separation from inorganic salts or unsubstituted sugars.[1]

Quantitative Solubility Profile

The following data summarizes the solubility behavior of MAS relative to its process analogs. This data is critical for designing liquid-liquid extraction (LLE) workflows.[1]

Table 1: Comparative Solubility Matrix (at 25°C)

| Solvent Class | Solvent | L-Sorbose (Parent) | MAS (Target) | DAS (Impurity) |

| Aqueous | Water (pH 7) | Very Soluble (>500 g/L) | Soluble (~100-200 g/L)* | Insoluble (<5 g/L) |

| Alcoholic | Methanol / Ethanol | Sparingly Soluble | Freely Soluble | Freely Soluble |

| Polar Organic | Acetone | Insoluble | Freely Soluble | Freely Soluble |

| Ester | Ethyl Acetate | Insoluble | Soluble | Freely Soluble |

| Chlorinated | Chloroform / DCM | Insoluble | Sparingly Soluble | Very Soluble |

| Hydrocarbon | Hexane / Heptane | Insoluble | Insoluble | Soluble |

*Note: MAS solubility in water is temperature-dependent and can be depressed by the "salting-out" effect using NaCl or Na2SO4.[1]

Partition Coefficient (LogP) Implications[1]

-

L-Sorbose: LogP ≈ -2.3 (Hydrophilic phase preference)[1]

-

MAS: LogP ≈ -0.5 to 0.0 (Interfacial/Amphiphilic preference)

-

DAS: LogP ≈ +1.5 (Lipophilic phase preference)[1]

Process Insight: The significant

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate MAS solubility in a novel solvent system.

Objective: Determine the saturation limit of MAS in Solvent X at

-

Preparation: Dry a 20 mL scintillation vial and cap in a desiccator for 2 hours. Weigh the empty vial (

).[1] -

Saturation: Add 5.0 mL of Solvent X to a separate test tube. Add solid MAS in 50 mg increments, vortexing for 2 minutes between additions, until visible undissolved solid persists.

-

Equilibration: Place the test tube in a thermomixer at 25°C for 4 hours (1000 RPM).

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter into the pre-weighed vial. -

Evaporation: Evaporate the solvent under a stream of

or via rotary evaporation (vacuum < 20 mbar, 40°C). -

Desiccation: Dry the residue in a vacuum oven (40°C) overnight.

-

Measurement: Weigh the vial + residue (

). -

Calculation:

Protocol B: Purification via Differential Solvation (The "Solvent Switch")

Use this workflow to isolate pure MAS from a crude reaction mixture containing Sorbose, MAS, and DAS.[1]

Prerequisites:

-

Crude mixture (Syrup or solid)[1]

-

Solvents: Distilled Water, Toluene (or Heptane), Ethyl Acetate.

Workflow:

-

Dissolution: Dissolve crude mixture in Water (10 mL per gram of crude).

-

Lipophilic Wash (Remove DAS):

-

Salting Out (Enhance MAS Partitioning):

-

Target Extraction (Isolate MAS):

-

Recovery:

Process Visualization

The following diagram illustrates the solubility-driven isolation logic, utilizing the polarity differences described above.

Figure 1: Fractional Extraction Workflow for MAS Isolation based on polarity switching.

Stability & Handling

While solubility is the primary focus, the chemical stability of MAS in solution dictates the operational window.

References

-

Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta, 17(1), 311-328.[1] [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87233, alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.[1] [1]

-

Langer, V., Steiner, B., & Koós, M. (2009).[3] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1][3] Acta Crystallographica Section C, 65(4), o151-o154.[1][3] (Confirming crystalline structure and H-bonding patterns).

-

ChemicalBook. "alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- Properties and Suppliers."

The Strategic Mono-Acetonide: 2,3-O-Isopropylidene-α-L-Sorbofuranose

The following technical guide details the discovery, synthesis, and application of 2,3-O-isopropylidene-α-L-sorbofuranose , a critical chiral intermediate in carbohydrate chemistry.

Technical Whitepaper & Protocol Guide []

Executive Summary

2,3-O-isopropylidene-α-L-sorbofuranose (CAS: 17682-71-2) is the mono-protected derivative of L-sorbose.[] While its di-protected counterpart (2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose) is historically famous as the key intermediate in the Reichstein Process for Vitamin C production, the mono-acetonide represents a more refined tool for modern medicinal chemistry.[]

By selectively masking the C2 and C3 hydroxyls, this scaffold locks the furanose ring conformation while leaving the C1, C4, and C6 positions available for functionalization.[] This regioselectivity makes it an invaluable chiral pool synthon for the synthesis of rare sugars, nucleoside analogs, and iminosugars (e.g., 1-deoxynojirimycin derivatives).[]

Historical Genesis: The Reichstein Legacy

The history of the mono-acetonide is inextricably linked to the industrial race for Vitamin C (Ascorbic Acid) in the 1930s.[]

The Reichstein-Grüssner Breakthrough (1934)

In 1933-1934, Tadeus Reichstein and A. Grüssner at ETH Zürich sought a scalable method to convert D-glucose to L-ascorbic acid.[] The critical challenge was preventing the oxidation of the wrong hydroxyl groups during the conversion of L-sorbose to 2-keto-L-gulonic acid.

Reichstein utilized acetone as a protecting group. He discovered that reacting L-sorbose with acetone in the presence of sulfuric acid yielded 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Diacetone-L-Sorbose).[] This "double-lock" protection allowed the oxidation of the remaining C1-primary alcohol to a carboxylic acid, which was then hydrolyzed to form Vitamin C.[]

The Emergence of the Mono-Acetonide

While the di-acetonide was the industrial workhorse, researchers quickly noted the differential stability of the two ketal groups.[] The 5,6-O-isopropylidene group (part of the exocyclic side chain) was found to be significantly more acid-labile than the 2,3-O-isopropylidene group (fused to the furanose ring).[]

This insight led to the isolation of 2,3-O-isopropylidene-α-L-sorbofuranose .[][2] It was not merely a degradation product but a strategic "half-way" point that offered a stable furanose core with reactive handles, bridging the gap between bulk commodity chemicals and precision chiral synthesis.[]

Mechanistic Chemistry & Regioselectivity[1][3][4]

The synthesis relies on the thermodynamic and kinetic properties of ketal formation.

Why 2,3-Protection?

L-Sorbose exists in equilibrium between pyranose and furanose forms. Reaction with acetone traps the sugar in the α-L-furanose form.[]

-

2,3-Site: The cis-diol arrangement at C2 and C3 allows for the formation of a fused 5-membered dioxolane ring.[] This is thermodynamically very stable.

-

4,6-Site: The C4 and C6 hydroxyls form a 6-membered dioxane ring.[] While stable, this exocyclic ring is more susceptible to hydrolysis than the fused 5-membered ring.[]

The Hydrolysis Hierarchy

The "Self-Validating" nature of the mono-acetonide synthesis comes from this stability difference.[] We do not attempt to synthesize the mono-form directly from sorbose (which yields mixtures). Instead, we drive the reaction to the full di-acetonide, and then "back-titrate" via selective hydrolysis.[]

Stability Order: Unprotected < 4,6-Acetonide (Exocyclic) < 2,3-Acetonide (Fused Ring)[]

Synthetic Protocols

The following protocols are designed for high reproducibility and purity.

Phase 1: Bulk Synthesis of Diacetone-L-Sorbose

Target: 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose[]

Reagents: L-Sorbose (100g), Acetone (2L), Sulfuric Acid (conc., 40mL), Sodium Hydroxide (neutralization).[]

-

Slurry Formation: Suspend L-sorbose in acetone at 0°C.

-

Catalysis: Add H₂SO₄ dropwise. The system will clarify as the sugar reacts and dissolves.

-

Reaction: Stir at room temperature for 4-6 hours.

-

Neutralization: Add anhydrous Na₂CO₃ or NaOH solution to pH 7-8.

-

Isolation: Filter salts, concentrate filtrate in vacuo. The product crystallizes as white needles.

-

Yield: ~85-90%[]

-

Melting Point: 77-78°C[]

-

Phase 2: Selective Hydrolysis to 2,3-Monoacetone-L-Sorbose

Target: 2,3-O-isopropylidene-α-L-sorbofuranose[]

Principle: Mild acidic hydrolysis cleaves the 4,6-dioxane ring while leaving the 2,3-dioxolane ring intact.[]

Protocol:

-

Dissolution: Dissolve 50g of Diacetone-L-Sorbose in 400mL of 60% Acetic Acid (aq).

-

Hydrolysis: Heat to 40°C for 4 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The high Rf spot (Di-form) will disappear, replaced by a lower Rf spot (Mono-form).[]

-

-

Quenching: Concentrate the solution under reduced pressure to a thick syrup (removing acetic acid/water azeotrope).

-

Purification: Dissolve syrup in minimal hot ethyl acetate. Cool to 4°C.

-

Crystallization: The mono-acetonide crystallizes slowly.

-

Yield: ~65-75%[][3]

-

Melting Point: 71-72°C (Distinct from di-form).[]

-

Data Summary Table

| Property | Diacetone-L-Sorbose | 2,3-Monoacetone-L-Sorbose |

| Formula | C₁₂H₂₀O₆ | C₉H₁₆O₆ |

| MW | 260.28 g/mol | 220.22 g/mol |

| CAS | 17682-70-1 | 17682-71-2 |

| Solubility | Soluble in Hexane/Ether | Soluble in Water/Ethanol |

| Stability | Acid Labile (Both sites) | Stable to mild acid (C2-C3 locked) |

| Key Use | Vitamin C Precursor | Chiral Scaffold / Drug Discovery |

Pathway Visualization

The following diagram illustrates the synthesis workflow and the selective hydrolysis mechanism.

Caption: Workflow showing the derivation of the stable 2,3-mono-acetonide from the Reichstein precursor.

Modern Applications in Drug Development[1][7]

The 2,3-O-isopropylidene-α-L-sorbofuranose scaffold is a versatile chiral pool building block.[]

-

Iminosugar Synthesis: The free hydroxyls at C6 and C1 allow for the introduction of nitrogen functionalities. This is used to synthesize 1-deoxynojirimycin (DNJ) analogs, which are potent glycosidase inhibitors used in diabetes and lysosomal storage disease research.[]

-

Nucleoside Analogs: The furanose ring mimics the ribose sugar in DNA/RNA. Modifying the C1 position allows for the attachment of nucleobases to create non-natural nucleosides for antiviral therapy.

-

Topiramate Analogs: While Topiramate is derived from fructose, sorbose derivatives provide stereochemical diversity for structure-activity relationship (SAR) studies in antiepileptic drug design.[]

References

-

Reichstein, T., & Grüssner, A. (1934).[] "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[] Helvetica Chimica Acta, 17(1), 311-328.[] []

-

Langer, V., Steiner, B., & Koós, M. (2009).[][4] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[][2][5] Acta Crystallographica Section C, 65(4), o151-o154.[][4]

-

BenchChem Protocols. (2025). "Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups."

-

Sigma-Aldrich. (n.d.). "Product Specification: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose."

-

BOC Sciences. (n.d.). "Application of L-Sorbofuranose Derivatives in Glycoside Mimetics."

Sources

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- literature review

Technical Monograph: 2,3-O-Isopropylidene- -L-sorbofuranose

A Versatile Chiral Synthon for Rare Sugar Synthesis and Medicinal Chemistry

Executive Summary

2,3-O-Isopropylidene-

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via controlled hydrolysis, its structural properties, and its strategic utility in the synthesis of nucleoside analogues, rare sugars (e.g., 1-deoxy-L-sorbose), and chiral drug candidates.

Chemical Identity & Structural Analysis[2]

The compound exists as a furanose ring fused to a 1,3-dioxolane ring at the 2,3-position. The stability of this specific isomer is dictated by the thermodynamic preference for the cis-fused 5-membered ring over the more labile 4,6-dioxane ring found in the di-acetonide.

| Property | Data |

| IUPAC Name | 2,3-O-(1-Methylethylidene)- |

| Common Name | Monoacetone-L-sorbose |

| CAS Number | 17682-71-2 |

| Molecular Formula | C |

| Molecular Weight | 220.22 g/mol |

| Stereochemistry | L-Configuration, |

| Ring Conformation | Furanose: |

| Solubility | Soluble in water, ethanol, acetone; sparingly soluble in ether. |

Structural Logic & Stability

The 2,3-O-isopropylidene group protects the anomeric center (C-2) and the C-3 hydroxyl. This protection is robust under basic conditions but susceptible to acid hydrolysis. Crucially, the 5-membered dioxolane ring (2,3-position) is significantly more stable towards acid hydrolysis than the 6-membered dioxane ring (4,6-position) found in the di-acetonide precursor. This kinetic difference is the foundation of its synthesis.

Synthesis & Production Workflow

The production of 2,3-O-isopropylidene-

Pathway Visualization

The following diagram illustrates the reaction flow and the critical hydrolysis step.

Figure 1: Synthesis pathway emphasizing the regioselective hydrolysis of the 4,6-acetonide.

Experimental Protocols

Protocol A: Preparation of the Precursor (Diacetone-L-sorbose)

Note: This step establishes the protected skeleton.

-

Reagents: L-Sorbose (100 g), Acetone (2 L), Sulfuric Acid (concentrated, 40 mL).

-

Procedure:

-

Suspend L-sorbose in dry acetone at 0°C.

-

Add sulfuric acid dropwise with vigorous stirring.

-

Allow the mixture to stir at room temperature for 4-6 hours. The solution will become clear as the sugar dissolves and reacts.

-

Neutralization: Cool to 0°C and neutralize with anhydrous Sodium Carbonate (Na

CO -

Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crystalline residue.

-

Purification: Recrystallize from hexane/ethyl acetate.

-

Yield: Typically 80-90% of 2,3:4,6-di-O-isopropylidene-

-L-sorbofuranose.

-

Protocol B: Regioselective Hydrolysis to Monoacetone-L-sorbose

Note: This is the critical step requiring precise control to avoid removing the 2,3-group.

-

Reagents: 2,3:4,6-Di-O-isopropylidene-

-L-sorbofuranose (20 g), Acetic Acid (60% aqueous solution). -

Procedure:

-

Dissolve the di-acetonide in 100 mL of 60% aqueous acetic acid.

-

Reaction: Heat the solution gently to 40°C. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1).

-

Endpoint: The starting material (Rf ~0.8) will disappear, and the mono-acetonide (Rf ~0.3) will appear. Stop before the baseline spot (free sorbose) becomes significant (approx. 2-4 hours).

-

Work-up: Concentrate the solution under high vacuum to remove water and acetic acid. (Avoid high heat to prevent degradation).

-

Purification: The resulting syrup can be crystallized from ethyl acetate or purified via silica gel column chromatography (Eluent: CHCl

/MeOH 95:5).

-

-

Validation:

-

Melting Point: 96–98°C (Lit. value).

-

NMR Check: Absence of signals corresponding to the 4,6-isopropylidene methyls (usually

1.3-1.4 ppm region will show 2 singlets instead of 4).

-

Applications in Drug Development & Synthesis[3][4]

The mono-acetonide serves as a "chiral scaffold" where the "left side" (C1) and "right side" (C4, C5, C6) can be manipulated independently.

Synthesis of Rare Sugars (e.g., 1-Deoxy-L-Sorbose)

The C-1 hydroxyl group in the mono-acetonide is a primary alcohol, distinct from the secondary C-4 and primary C-6 (which is sterically more accessible but often less reactive than C-1 in specific conformations).

-

Workflow: Tosylation of C-1

Reduction (LiAlH

Topiramate Analogues

While Topiramate is derived from D-fructose, L-sorbose derivatives provide access to enantiomeric or diastereomeric analogues for structure-activity relationship (SAR) studies in anticonvulsant research. The sulfamate moiety can be introduced at C-4 or C-6 after selective protection of the other hydroxyls.

Vitamin C Pathway (Reichstein-Grüssner)

While the industrial process uses the di-acetonide to generate 2-keto-L-gulonic acid (via KMnO

Functionalization Workflow Diagram

Figure 2: Divergent synthesis applications starting from the mono-acetonide scaffold.

References

-

Langer, V., Steiner, B., & Koós, M. (2009).[1] 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose.[1][2][3] Acta Crystallographica Section C: Crystal Structure Communications, 65(4), o151–o154.[1] Link

- Reichstein, T., & Grüssner, A. (1934). Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328. (Foundational chemistry for sorbose protection).

-

Beaupère, D., Stasik, B., Uzan, R., & Demailly, G. (1989). Selective functionalization of L-sorbose.[2][3][4] Carbohydrate Research, 191(1), 163-166. (Describes yield and hydrolysis conditions).

- Glass, R. S., et al. (2004). Crystal structure and conformational analysis of 2,3-O-isopropylidene-alpha-L-sorbofuranose. Journal of Chemical Crystallography.

stereochemistry of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Stereochemical & Synthetic Guide: 2,3-O-Isopropylidene- -L-Sorbofuranose[1][2]

Part 1: Executive Technical Synthesis

2,3-O-Isopropylidene-

For the research scientist, this molecule offers three primary utilities:

-

Defined Stereochemistry: It fixes the anomeric configuration as

, utilizing the thermodynamic stability of the cis-fused 1,3-dioxolane ring.[1] -

Orthogonal Protection: It leaves the C1, C4, and C6 hydroxyls available for regioselective functionalization, making it a versatile scaffold for nucleoside analog and rare sugar synthesis.

-

Vitamin C Precursor: It is the direct hydrolysis product of the Reichstein-Grüssner intermediate (diacetone sorbose), serving as a model for understanding the kinetics of industrial ascorbic acid production.

Part 2: Structural & Stereochemical Analysis

Conformational Architecture

The stereochemical identity of 2,3-O-isopropylidene-

-

Ring System: The molecule adopts a cis-fused bicyclic system .[1] The acetonide ring constrains the C2-C3 bond, forcing the furanose ring into a specific puckered conformation to minimize torsional strain.

-

Furanose Conformation: X-ray crystallographic studies indicate the furanose ring typically adopts a

(Twist) conformation.[2] -

Acetonide Conformation: The 1,3-dioxolane ring adopts an

(Envelope) conformation. -

Anomeric Configuration: The configuration at C2 is

. In the L-series, the

Stereochemical Logic Diagram

The following decision tree illustrates the thermodynamic and kinetic factors locking the

Figure 1: Reaction pathway illustrating the kinetic trapping of the furanose form and the subsequent isolation of the monoacetonide via selective hydrolysis.

Part 3: Synthesis & Experimental Protocols

The most reliable route to the 2,3-monoacetonide is not direct synthesis (which yields mixtures), but the selective hydrolysis of the thermodynamically stable 2,3:4,6-diacetonide. The terminal (4,6) acetonide is significantly more acid-labile than the internal (2,3) acetonide due to the greater steric freedom and lack of anomeric stabilization.

Step 1: Synthesis of 2,3:4,6-Di-O-isopropylidene- -L-sorbofuranose

This step drives the equilibrium fully to the protected furanose.[1]

-

Reagents: L-Sorbose (10.0 g), Acetone (200 mL),

(conc., catalytic) or -

Conditions: Reflux under thermodynamic control with water removal (Molecular Sieves 3A).

Step 2: Selective Hydrolysis to 2,3-Monoacetonide

This is the critical stereodifferentiating step.[1]

Protocol:

-

Dissolution: Dissolve 5.0 g of 2,3:4,6-di-O-isopropylidene-

-L-sorbofuranose in 50 mL of 60% aqueous acetic acid (AcOH). -

Reaction: Stir the solution at room temperature (20–25°C).

-

Note: Do not heat. Heating will promote hydrolysis of the 2,3-acetonide, regenerating free sorbose.

-

-

Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The diacetonide (

) will disappear, and the monoacetonide ( -

Quenching: Once the starting material is consumed, neutralize the acid carefully with solid

or by evaporation under reduced pressure (keep bath < 40°C). -

Purification: The residue is often a syrup that crystallizes upon standing or trituration with ether/petroleum ether. Recrystallize from ethyl acetate/hexane.

Mechanism of Selectivity: The 4,6-acetonide resides on the exocyclic chain (C4-C5-C6).[1] Hydrolysis here relieves the strain of the 1,3-dioxane ring without disrupting the furanose core. The 2,3-acetonide is stabilized by the anomeric effect (overlap of the ring oxygen lone pair with the C2-O antibonding orbital), making it significantly more resistant to acid hydrolysis.

Part 4: Characterization Data

Physical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 220.22 g/mol | |

| Melting Point | 160–161°C | High purity crystalline form |

| Optical Rotation | Value varies by solvent/conc; Diacetonide is approx -16° | |

| Solubility | Water, Methanol, Ethanol | Poor in Hexane |

NMR Spectroscopy Features

The NMR spectrum confirms the loss of the terminal acetonide methyls and the retention of the furanose core.

-

H NMR (400 MHz,

- 1.35, 1.45 (s, 3H each): Geminal dimethyl groups of the 2,3-acetonide. Distinctive singlets.

- 4.2–4.6 (m): Furanose ring protons (H3, H4, H5).

- 3.6–3.8 (m): Exocyclic methylene protons (H6, H1).

-

Key Diagnostic: Absence of the second pair of methyl singlets (approx

1.3–1.4) associated with the 4,6-acetonide.

-

C NMR:

- 112–114 ppm: Quaternary carbon of the isopropylidene (O-C-O).

-

105 ppm: Anomeric carbon (C2). The shift is characteristic of the

-

26–27 ppm: Methyl carbons of the isopropylidene.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Part 5: Applications in Drug Development

Chiral Pool Synthon

The 2,3-O-isopropylidene-

-

Rare Sugar Synthesis: Inversion of stereocenters at C4 or C5 via oxidation/reduction sequences allows access to rare L-sugars (e.g., L-tagatose, L-gulose derivatives) used as non-caloric sweeteners or glycosidase inhibitors.[1]

-

Nucleoside Analogs: The furanose ring mimics the ribose moiety in nucleosides. The C1 hydroxyl can be activated (tosylation/mesylation) to introduce nucleobases, creating novel L-nucleosides for antiviral research.

Pathway Visualization: From Sorbose to Pharma

Figure 2: Divergent synthetic utility of the monoacetonide scaffold.[1]

References

-

Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta.

-

Langer, V., et al. (2009).[2] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1] Acta Crystallographica Section C.

-

Forsman, J. J., & Leino, R. (2010). "Acetonation of L-pentoses and 6-deoxy-L-hexoses under kinetic control using heterogeneous acid catalysts." Carbohydrate Research.

-

Organic Syntheses. "2,3-O-Isopropylidene-L-erythrose and derivatives." (General methodology for isopropylidene cleavage).

-

PubChem. "alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- Compound Summary."[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetonation of L-pentoses and 6-deoxy-L-hexoses under kinetic control using heterogeneous acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

Technical Guide: Mechanism of Action of 2,3-O-Isopropylidene-alpha-L-sorbofuranose

This technical guide details the mechanism of action, synthesis, and reactivity of 2,3-O-isopropylidene-alpha-L-sorbofuranose (Mono-Acetone Sorbose or 2,3-MAS ). It is designed for researchers in carbohydrate chemistry and drug development, focusing on its role as a regioselective scaffold.

Executive Summary

2,3-O-isopropylidene-alpha-L-sorbofuranose is a critical mono-protected intermediate derived from L-sorbose. Unlike its more common di-protected counterpart (2,3:4,6-di-O-isopropylidene-L-sorbose, or DAS ), the 2,3-mono-acetal retains free hydroxyl groups at the C1, C4, and C6 positions.

Its primary "mechanism of action" in synthetic reactions is regioselective protection : it locks the anomeric center (C2) and the adjacent C3 hydroxyl into a rigid furanose ring fusion, preventing mutarotation and ring-opening. This directs chemical modifications (oxidation, substitution, chain extension) exclusively to the exposed C1 (head) and C4/C6 (tail) positions, making it a versatile scaffold for the synthesis of Vitamin C , iminosugars (e.g., 1-deoxynojirimycin analogs), and rare sugars.

Structural Dynamics & Formation Mechanism

Conformation and Stability

The molecule adopts a twisted envelope conformation (

-

Anomeric Protection: The acetal linkage at C2 (the anomeric carbon) stabilizes the furanose form, preventing reversion to the open-chain ketone or the pyranose isomer.

-

Steric Environment: The gem-dimethyl groups of the isopropylidene ring exert steric influence, shielding the "upper" face of the ring, while leaving the C1, C4, and C6 hydroxyls accessible.

Mechanism of Formation: Kinetic vs. Thermodynamic Control

The formation of 2,3-MAS from L-sorbose is governed by a delicate balance between kinetic and thermodynamic control.

-

Kinetic Phase: L-Sorbose initially reacts with acetone/acid to form 1,2-O-isopropylidene-alpha-L-sorbopyranose . This 6-membered ring forms faster due to the accessibility of the C1 and C2 hydroxyls.

-

Thermodynamic Phase: Under prolonged acidic conditions, the pyranose ring opens and rearranges to the more stable furanose form, yielding 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose (DAS) .

-

Isolation of 2,3-MAS: The mono-acetal (2,3-MAS) is typically obtained via controlled partial hydrolysis of the di-acetal (DAS). The 4,6-acetal is less stable (being an acyclic acetal on the side chain relative to the ring) and hydrolyzes faster than the fused 2,3-acetal.

Figure 1: Reaction pathway distinguishing kinetic and thermodynamic products in L-sorbose acetonization.[1]

Reactivity Profile & Mechanism in Reactions

The 2,3-MAS molecule presents three free hydroxyl groups with distinct reactivity profiles. Understanding these differences is key to designing self-validating synthetic protocols.

Comparative Reactivity Table

| Position | Type | Steric Environment | Reactivity | Primary Application |

| C1-OH | Primary | Neopentyl-like (Adjacent to quaternary C2) | Moderate | Oxidation to carboxylic acid; Tosylation. |

| C4-OH | Secondary | Flanked by C3 (protected) and C5 | Low | Inversion of configuration; Glycosylation. |

| C6-OH | Primary | Accessible (Attached to C5) | High | Nucleophilic substitution (Tosylation, Azidation); Chain extension. |

Mechanism: Selective Sulfonylation (Tosylation)

A common reaction is the conversion of 2,3-MAS to 1,6-di-O-tosyl-2,3-O-isopropylidene-L-sorbofuranose .

-

Mechanism: The primary hydroxyls at C1 and C6 act as nucleophiles, attacking the sulfur of

-toluenesulfonyl chloride (TsCl). -

Selectivity: While C4 is secondary and slower to react, C1 and C6 react readily. C6 is generally the most reactive due to lower steric hindrance compared to C1 (which is adjacent to the bulky spiro-acetal at C2).

-

Outcome: This reaction activates the "head" and "tail" of the molecule for displacement by nitrogen nucleophiles (e.g., in the synthesis of pyrrolidine or piperidine iminosugars).

Mechanism: Oxidative Cleavage Resistance

Unlike free L-sorbose, 2,3-MAS lacks vicinal diols on the ring system.

-

The C2 and C3 hydroxyls are protected.

-

The C4 and C5 positions do not form a vicinal diol (C5 is the ring ether oxygen).

-

The C5 and C6 positions are not vicinal diols (C5 is an ether).

-

Result: 2,3-MAS is resistant to periodate oxidation (NaIO4), which specifically cleaves vicinal diols. This allows chemists to perform oxidative transformations elsewhere on attached groups without degrading the sugar ring.

Experimental Protocols

Protocol A: Preparation of 2,3-MAS via Partial Hydrolysis

This protocol validates the stability difference between the 4,6-acetal and the 2,3-acetal.

-

Starting Material: Dissolve 10.0 g of 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose (DAS) in 100 mL of 60% aqueous acetic acid.

-

Reaction: Heat the solution to 40°C for 4–6 hours.

-

Mechanistic Check: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The di-acetal (

) will disappear, and the mono-acetal (

-

-

Quenching: Neutralize with solid sodium bicarbonate (

) until effervescence ceases. -

Extraction: Evaporate excess solvent under reduced pressure. Extract the residue with ethyl acetate (

mL). -

Purification: Recrystallize from ethyl acetate/petroleum ether to yield white crystals of 2,3-MAS.

-

Yield: Expect ~60-70%.[2]

-

Protocol B: Selective 1,6-Ditosylation

Demonstrates the nucleophilic hierarchy of the hydroxyl groups.

-

Setup: Dissolve 2.2 g (10 mmol) of 2,3-MAS in 20 mL of anhydrous pyridine at 0°C .

-

Addition: Add 4.2 g (22 mmol, 1.1 eq per primary OH) of

-toluenesulfonyl chloride portion-wise over 30 minutes. -

Incubation: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

-

Causality: The low temperature prevents the secondary C4-OH from reacting, ensuring specificity for C1 and C6.

-

-

Workup: Pour into ice water (100 mL) and extract with dichloromethane. Wash with 1M HCl (to remove pyridine), then brine.

-

Result: 2,3-O-isopropylidene-1,6-di-O-tosyl-alpha-L-sorbofuranose.[3]

References

-

Tokuyama, K., et al. (1963). "Sorboses. II. Reaction Mechanism of Acetonization of L-Sorbose." Bulletin of the Chemical Society of Japan. Link

- Foundational text establishing the kinetic (pyranose) vs. thermodynamic (furanose)

-